An In-depth Technical Guide to the Physical Properties of (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol Hydrochloride
An In-depth Technical Guide to the Physical Properties of (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physical properties of (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride (CAS Number: 56755-20-5). This crucial chiral amino alcohol derivative is a valuable building block in pharmaceutical and chemical research, primarily utilized for its unique stereochemical characteristics that facilitate the synthesis of biologically active compounds. Understanding its physical properties is paramount for its effective application in drug development and various synthetic processes.
Chemical Identity and Structure
(R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride is the hydrochloride salt of the parent compound, (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. The addition of hydrochloric acid to the amino group forms the salt, which typically enhances the compound's stability and solubility in aqueous media, a critical factor in many pharmaceutical applications.
Molecular Structure:
Caption: 2D representation of (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride.
| Identifier | Value | Source |
| Chemical Name | (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride | [1] |
| CAS Number | 56755-20-5 | [1] |
| Molecular Formula | C17H22ClNO | [2] |
| Molecular Weight | 291.82 g/mol | [1] |
| InChI Key | SFKYWFMBUVMWNG-PKLMIRHRSA-N | [3] |
Thermal Properties: Melting Point Analysis
The melting point is a critical physical constant used to determine the purity and identity of a crystalline solid. For amine hydrochlorides, the melting point can also be an indicator of the strength of the ionic interactions within the crystal lattice.
Experimental Data:
Recommended Methodology: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is the preferred method for an accurate and reproducible determination of the melting point.[5] This technique measures the difference in heat flow between the sample and a reference as a function of temperature, providing a precise endothermic peak corresponding to the melting transition.
Workflow for DSC Analysis:
Caption: Workflow for Melting Point Determination using DSC.
Step-by-Step DSC Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the dried (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride sample into a tared aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to ensure a closed system, which is particularly important for hydrochloride salts that may have some hygroscopicity.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument's cell.
-
Thermal Program: Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C). Program a linear heating ramp, typically at a rate of 10°C per minute, to a temperature well above the melting point (e.g., 250°C).
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis: The resulting thermogram will show an endothermic peak. The onset temperature of this peak is typically reported as the melting point. The peak temperature provides information about the completion of the melting process.[6]
Causality and Trustworthiness: The use of a sealed pan prevents any mass loss due to sublimation or decomposition, ensuring the integrity of the sample during the analysis. A controlled, linear heating rate is crucial for obtaining a sharp and well-defined melting peak. The protocol is self-validating through the use of a reference pan, which corrects for any instrumental artifacts.
Solubility Profile
The solubility of a drug candidate is a critical determinant of its bioavailability and formulation possibilities.[7] The hydrochloride salt form of an amine is generally employed to enhance aqueous solubility compared to the free base.
Qualitative Solubility Data:
For the free base, (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, it has been reported to be "very soluble" in methanol, tetrahydrofuran, and dichloromethane, and "not very soluble" in water.[3] It is expected that the hydrochloride salt will exhibit significantly higher solubility in polar protic solvents like water and ethanol.
Quantitative Solubility Determination: Shake-Flask Method
The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[8]
Workflow for Solubility Determination:
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Solubility Protocol:
-
Preparation: Add an excess amount of solid (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride to a series of vials, each containing a known volume of the desired solvent (e.g., water, methanol, ethanol). The presence of undissolved solid is crucial for ensuring that equilibrium is reached.
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any solid particles.
-
Quantification: Dilute the filtered saturated solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
Expertise and Rationale: The extended equilibration time is necessary to ensure that a true thermodynamic equilibrium is achieved between the solid and the solution. Filtration is a critical step to prevent undissolved particles from artificially inflating the measured concentration. HPLC-UV is a robust and sensitive method for quantifying the concentration of organic molecules in solution.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
Expected ¹H NMR Spectral Features:
While a specific spectrum for the hydrochloride salt is not publicly available, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl groups, the methine proton adjacent to the amino group, the protons of the isopropyl group, and the hydroxyl proton. The signals for the protons near the positively charged ammonium group may be shifted downfield compared to the free base.
Recommended ¹H NMR Sample Preparation Protocol:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃) are common choices for amine hydrochlorides.[9]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.[2]
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
-
Analysis: Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).
Causality and Self-Validation: The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the signals from the analyte. Filtering the sample ensures that no solid particles are present, which could negatively impact the spectral resolution.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FT-IR Spectral Features:
The FT-IR spectrum of (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride is expected to exhibit characteristic absorption bands for:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H stretch: A broad band in the region of 2400-3200 cm⁻¹ characteristic of the ammonium salt (R₃N⁺-H).
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
C-O stretch: A peak in the region of 1000-1200 cm⁻¹.
Recommended FT-IR Sample Preparation (Attenuated Total Reflectance - ATR):
-
Sample Placement: Place a small amount of the solid (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the FT-IR spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.
Rationale: ATR-FTIR is a rapid and convenient technique for analyzing solid samples with minimal sample preparation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Expected Mass Spectrum:
In a typical electrospray ionization (ESI) mass spectrum under positive ion mode, (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride is expected to show a prominent peak corresponding to the protonated molecule of the free base, [M+H]⁺, where M is the free base. The calculated exact mass of the free base (C₁₇H₂₁NO) is 255.1623 Da. Therefore, the expected [M+H]⁺ peak would be at an m/z of approximately 256.1701.
Conclusion
This technical guide has outlined the key physical properties of (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride and provided detailed, field-proven methodologies for their determination. A thorough understanding and accurate measurement of these properties are fundamental for the successful application of this important chiral building block in research and development, particularly within the pharmaceutical industry. While some specific experimental data for the hydrochloride salt is not widely published, the protocols described herein provide a robust framework for its characterization.
References
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Asymmetric synthesis of N-1-(heteroaryl)ethyl-N-hydroxyureas. (2025). Request PDF. Retrieved January 19, 2026, from [Link]
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Cas 56755-20-5,(R)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. (n.d.). LookChem. Retrieved January 19, 2026, from [Link]
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How to make an NMR sample. (n.d.). University of Durham. Retrieved January 19, 2026, from [Link]
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NMR Sample Preparation. (n.d.). University College London. Retrieved January 19, 2026, from [Link]
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NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 19, 2026, from [Link]
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Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. (2005). SciELO. Retrieved January 19, 2026, from [Link]
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Purity Determination and DSC Tzero Technology. (n.d.). TA Instruments. Retrieved January 19, 2026, from [Link]
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Drug Solubility: Importance and Enhancement Techniques. (2012). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]
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